molecular formula C24H27N3O4S B6511162 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide CAS No. 950345-69-4

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide

Cat. No. B6511162
CAS RN: 950345-69-4
M. Wt: 453.6 g/mol
InChI Key: QPKKEZDILAQIIS-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . The molecule also contains a propanamide group and a complex tricyclic system.


Synthesis Analysis

While specific synthesis details for this exact compound are not available, related compounds have been synthesized through various methods. For instance, new sulfonamides amalgamated with 1,4-benzodioxane heterocycle have been synthesized to act as antibacterial agents . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, a propanamide group, and a tricyclic system. The substitution of an iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) .


Chemical Reactions Analysis

The compound has shown potential as an antibacterial agent, with significant biofilm inhibition activity against Escherichia coli and Bacillus subtilis . It also exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Scientific Research Applications

Antibacterial Agents and Enzyme Inhibitors

The compound “HMS3481B17” has been investigated for its potential as an antibacterial agent and moderate enzyme inhibitor. Researchers synthesized derivatives of this compound, including N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides. These derivatives were screened for their antibacterial activity and inhibitory effects against lipoxygenase enzymes . The ability to inhibit bacterial growth and target specific enzymes makes these compounds promising candidates for therapeutic applications.

Fluorescent Microspheres

Another application involves the use of fluorescent microspheres modified with carboxylate groups. These microspheres, such as FluoSpheres™ Carboxylate-Modified Microspheres (F8800), are loaded with proprietary fluorescent dyes. They find utility in various laboratory techniques, including flow cytometry, microscopy, high-throughput screening (HTS), and immunoassays. Researchers can use these microspheres for particle capture applications and visualize fluorescence in biological studies .

β-Amino Acid Incorporation

Researchers have explored the incorporation of β-amino acids into peptides using engineered tRNA molecules. Specifically, a tRNA chimera called “tRNA Pro1E2” was designed, combining the T-stem of tRNA Glu and the D-arm of tRNA Pro1. This tRNA efficiently recruits translation factors EF-Tu and EF-P, enhancing β-amino acid incorporation. Fine-tuning the anticodon arm of tRNA Pro1E2 further improved consecutive incorporations of β-amino acids. This advancement allows for elongating peptides with multiple consecutive β-amino acids, enabling the synthesis of libraries of macrocyclic peptides .

Organoid Research

Intestinal organoids, three-dimensional cell cultures derived from stem cells, have gained prominence in precision medicine research. These organoids model human intestinal tissues and are used to study various diseases, including inflammatory bowel disease (IBD), intestinal regeneration, and colorectal cancers (CRCs). Researchers investigate stem cell behavior, organoid culture methods, and tumor organoids to gain insights into disease mechanisms and potential therapeutic interventions .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-14(15-7-8-17-18(13-15)31-12-11-30-17)25-21(28)10-9-20-26-23(29)22-16-5-3-2-4-6-19(16)32-24(22)27-20/h7-8,13-14H,2-6,9-12H2,1H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKKEZDILAQIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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